molecular formula C30H50O3 B1172867 POTASSIUM GRAPHITE CAS No. 12081-88-8

POTASSIUM GRAPHITE

Cat. No.: B1172867
CAS No.: 12081-88-8
InChI Key:
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Description

Potassium graphite, also known as potassium intercalated graphite, is a type of graphite intercalation compound where potassium atoms are inserted between the layers of graphite. This compound is of significant interest due to its unique electrical, thermal, and magnetic properties, which can be varied by the degree of intercalation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium graphite can be synthesized through various methods, including chemical vapor deposition and electrochemical intercalation. One common method involves the reaction of graphite with potassium vapor at elevated temperatures. The process typically involves heating potassium metal to produce potassium vapor, which then intercalates into the graphite structure. The reaction conditions, such as temperature and duration, are critical in determining the degree of intercalation and the properties of the resulting compound .

Industrial Production Methods: Industrial production of this compound often employs a two-zone vapor-phase synthesis technique. In this method, potassium metal is heated in one zone to generate potassium vapor, while graphite is maintained at a different temperature in another zone. The potassium vapor diffuses into the graphite, forming the intercalation compound. This method allows for precise control over the intercalation process and the properties of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium graphite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the intercalated potassium atoms, which can act as reducing agents or participate in substitution reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions include potassium oxide, graphite oxide, hydrogen gas, and various substituted graphite compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Potassium graphite has a wide range of scientific research applications, including:

Mechanism of Action

Potassium graphite can be compared with other alkali metal intercalated graphite compounds, such as lithium graphite and sodium graphite.

    Lithium Graphite: Lithium graphite is widely used in lithium-ion batteries due to its high capacity and stability.

    Sodium Graphite: Sodium graphite is another alternative for energy storage applications.

Uniqueness: this compound is unique due to its high capacity for potassium ion storage and its potential for use in potassium-ion batteries, which are considered a promising alternative to lithium-ion batteries. The larger ionic radius of potassium compared to lithium and sodium also leads to different intercalation behaviors and properties, making this compound a distinct and valuable material for research and industrial applications .

Properties

CAS No.

12081-88-8

Molecular Formula

C30H50O3

Molecular Weight

0

Origin of Product

United States
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Q & A

Q1: What is the molecular formula and weight of potassium graphite?

A1: this compound doesn't have a fixed molecular formula or weight. It exists as different stage compounds, denoted as KCx, where x represents the ratio of carbon to potassium. Common examples include KC8 and KC24, indicating different structural arrangements and stoichiometries. [, ]

Q2: How does the potassium interact with the graphite layers in this compound intercalation compounds (GICs)?

A2: Potassium donates electrons to the graphite layers, leading to an ionic interaction. This charge transfer is not complete, with approximately 50% electron transfer observed. The donated electrons occupy the antibonding orbitals of graphite, weakening the carbon-carbon bonds and causing an expansion of the graphite layers. [, ]

Q3: How does the stage number of this compound affect the carbon-carbon bond length?

A3: Higher stage numbers correspond to a greater number of graphite layers separating the potassium layers. As the stage number increases, the carbon-carbon bond length decreases, approaching the bond length of pristine graphite. This is attributed to a decrease in electron density transferred to the graphite layers as the potassium concentration decreases. []

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Researchers utilize a variety of spectroscopic methods to analyze this compound. These include:* Raman spectroscopy: Identifies characteristic peaks related to the stage of intercalation and the degree of order within the graphite layers. []* X-ray diffraction (XRD): Determines the interlayer spacing, providing insights into the stage of the compound and structural changes upon intercalation. [, ]* X-ray photoelectron spectroscopy (XPS): Analyzes the core-level binding energies of carbon and potassium, revealing information about the electronic structure and charge transfer within the material. []* Angle-resolved X-ray emission spectroscopy (ARXES): Provides insights into the carbon partial density of states, particularly the p-like states, and helps understand the potassium-carbon bond. []* Nuclear magnetic resonance (NMR): Less commonly used for this compound, but can be employed to study the interactions of this compound with molecules containing NMR-active nuclei. []

Q5: How does this compound function as a reducing agent?

A5: this compound acts as a strong reducing agent due to the low ionization potential of potassium and the ability of graphite to stabilize the resulting anions. It readily donates electrons to a variety of substrates, facilitating reductive transformations. [, , ]

Q6: What types of reactions can be facilitated by this compound?

A6: this compound exhibits versatility in facilitating various chemical reactions, including:* Reductive debromination: Removes bromine atoms from organic molecules. []* Reductive cleavage of aryl ethers and aryl halides: Breaks carbon-oxygen and carbon-halogen bonds in aromatic compounds. []* Synthesis of low-valent metal complexes: Reduces metal centers to lower oxidation states, enabling the isolation of unusual and reactive species. [, , , , , , , ]* Synthesis of silicon-silicon multiple bonds: Facilitates the formation of unusual silicon compounds, such as disilenes and a stable silicon-silicon triple bond. [, ]* Chemical modification of graphene: Potassium intercalation activates graphene layers, allowing for functionalization with various groups like diazonium salts and benzyl bromides. []

Q7: How does this compound influence the selectivity of catalytic reactions?

A7: In catalytic applications, the regular spacing of potassium atoms at the exposed edges of the graphite layers in this compound influences the selectivity of the reaction. For example, in carbon monoxide hydrogenation, this compound exhibits high selectivity for C2 compounds, attributed to the specific arrangement of active sites. []

Q8: How does this compound interact with ammonia?

A8: this compound undergoes a phase transition upon interaction with ammonia, forming a ternary ammoniated potassium-graphite compound. This process is influenced by pressure and occurs more rapidly in nanostructured this compound compared to bulk material. []

Q9: What are the limitations of this compound as a reagent or catalyst?

A9: While highly versatile, this compound possesses some limitations:* Air and moisture sensitivity: Requires handling under inert conditions, as it readily reacts with air and moisture. []* Catalyst deactivation: In some cases, this compound catalysts can deactivate due to irreversible reactions with products or byproducts. For instance, in carbon monoxide hydrogenation, reaction with produced water can lead to deactivation. []

Q10: How is computational chemistry employed in understanding this compound and its reactivity?

A10: Computational studies, particularly density functional theory (DFT) calculations, play a crucial role in:* Predicting the electronic structure and bonding in this compound. [, , , , ]* Rationalizing the stability and reactivity of low-valent metal complexes synthesized using this compound. [, , , ]* Investigating reaction mechanisms and exploring the influence of different factors on reactivity and selectivity. [, ]

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